molecular formula C10H14O B1345112 1-(3,4-Dimethylphenyl)ethanol CAS No. 33967-19-0

1-(3,4-Dimethylphenyl)ethanol

Cat. No. B1345112
CAS RN: 33967-19-0
M. Wt: 150.22 g/mol
InChI Key: WTTSQZZOTXFJJG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)ethanol is a chemical compound with the formula C10H14O . It has a molecular weight of 150.2176 . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 . It is used in the research of various conditions and acts as an antiseptic agent .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethylphenyl)ethanol consists of 10 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-(3,4-Dimethylphenyl)ethanol has a molecular weight of 150.2176 . The IUPAC name is 1-(3,4-dimethylphenyl)ethanol . The InChI code is 1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 .

Scientific Research Applications

Molecular Complex Studies

Research on molecular complexes has utilized 1-(3,4-Dimethylphenyl)ethanol and similar compounds. A study by Toda, Tanaka, & Mak (1985) revealed the crystal structures of various molecular complexes involving related compounds with ethanol. These structures featured planar hydrogen-bonded rings, offering insights into molecular interactions and bonding phenomena (Toda, Tanaka, & Mak, 1985).

Bioreduction Methods

Pavoković et al. (2017) explored the bioreduction of 1-(3,4)-dimethylphenyl)ethanone to 1-(3,4-Dimethylphenyl)ethanol using various vegetable roots. This approach yielded the chiral alcohol with high enantiomeric excess, highlighting the potential of plant-mediated asymmetric reduction for producing optically active alcohols (Pavoković et al., 2017).

Oxidation Kinetics

A 2014 study by Nie et al. involved the kinetics study of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol by chlorine dioxide. This research provided insights into reaction mechanisms and kinetics, useful for understanding the behavior of similar compounds in oxidative environments (Nie et al., 2014).

Chiral Alcohol Synthesis

Research by Larionov et al. (2012) on esterification of secondary alcohols like 1-(1-naphthyl)ethanol, which shares structural similarities with 1-(3,4-Dimethylphenyl)ethanol, provided insights into kinetic resolutions and enantioselectivity in alcohol synthesis. This study highlighted the potential of structural modifications in catalysts to improve selectivity in chiral alcohol production (Larionov et al., 2012).

Green Asymmetric Reduction

In the context of environmentally friendly synthesis, Panić et al. (2018) investigated the green asymmetric reduction of acetophenone derivatives, including 1-(3,4-dimethylphenyl)

ethanol, using Saccharomyces cerevisiae and aqueous natural deep eutectic solvent. This method demonstrated high enantioselectivity and conversion rates, offering a sustainable approach for producing chiral building blocks for drug synthesis (Panić et al., 2018).

Spectroscopic Studies

The fluorescence and phosphorescence spectra of dimethylphenols, closely related to 1-(3,4-Dimethylphenyl)ethanol, were examined at 77 K by Vert et al. (1987). This study provided valuable information on the photophysical properties of such compounds, which can be crucial in various analytical and synthetic applications (Vert et al., 1987).

Safety And Hazards

The safety information for 1-(3,4-Dimethylphenyl)ethanol indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements are H303 and H320 . The precautionary statements are P305+351+338 .

Future Directions

A study has been conducted on the enantioselective reduction of 1-(3,4-dimethylphenyl)ethanone in ChGly30 on a preparative scale with efficient recyclation and reuse of NADES . This is seen as a first step towards the implementation of this method on an industrial scale .

properties

IUPAC Name

1-(3,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTSQZZOTXFJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955544
Record name 1-(3,4-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)ethanol

CAS RN

33967-19-0
Record name 1-(3,4-Dimethylphenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033967190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
D Pavoković, R Buđa, F Andrašec, M Roje… - Tetrahedron …, 2017 - Elsevier
Bioreduction mediated by plants is a highly selective and environmentally friendly approach to synthesise optically active alcohols. Herein the bioreduction of 1-(3,4)-dimethylphenyl)…
Number of citations: 19 www.sciencedirect.com
M Panić, D Delač, M Roje, I Radojčić Redovniković… - Biotechnology …, 2019 - Springer
Objective Chiral building blocks [(S)-1-(3-methylphenyl)ethanol, (S)-1-(3,4-dimethylphenyl)ethanol and (S)-1-(2,4,6-trimethylphenyl)ethanol] for drug synthesis were prepared using two …
Number of citations: 18 link.springer.com
M Panić, MM Elenkov, M Roje, MC Bubalo… - Process …, 2018 - Elsevier
The challenge of chiral chemical production lies in the preparation of chiral building blocks in accordance to green chemistry principles. Thus, the aim of this study was to associate the …
Number of citations: 29 www.sciencedirect.com
D Pavoković, K Košpić, M Panić, IR Redovniković… - Process …, 2020 - Elsevier
We report a plant (Beta vulgaris L. subsp. vulgaris.) cell culture-mediated reduction of prochiral 1-(3,4-dimethylphenyl)ethanone into the chiral alcohol (1R)-1-(3,4-dimethylphenyl)…
Number of citations: 9 www.sciencedirect.com
M Ehrhardt - Marine Chemistry, 1987 - Elsevier
A number of aromatic alcohols, aldehydes and ketones were found in organic concentrates obtained by liquid-solid adsorption from the waters of Hamilton Harbour, Bermuda. The …
Number of citations: 40 www.sciencedirect.com
G Xu, Y Chen, J Wu, Y Cheng, L Yang - Tetrahedron: Asymmetry, 2011 - Elsevier
A new and efficient dynamic kinetic resolution (DKR) process of secondary aromatic alcohols by using long carbon-chain esters as acyl donors has been developed. During the process…
Number of citations: 14 www.sciencedirect.com
J Novrocík, M Novrocíková - Collection of Czechoslovak …, 1983 - cccc.uochb.cas.cz
Composition of the low-boiling fraction of the pyrolysis oil obtained from continuous rectification has been determined by combination of capillary gas-liquid chromatography with other …
Number of citations: 0 cccc.uochb.cas.cz
M Panić, M Cvjetko Bubalo… - Journal of Chemical …, 2021 - Wiley Online Library
During the last decade, deep eutectic solvents (DESs) have emerged as a promising alternative to traditional organic solvents, from both environmental and technological perspectives. …
Number of citations: 48 onlinelibrary.wiley.com
A Raczyńska, J Jadczyk, M Brzezińska-Rodak - Catalysts, 2021 - mdpi.com
The enantioselective synthesis of organic compounds is one of the great challenges in organic synthetic chemistry due to its importance for the acquisition of biologically active …
Number of citations: 3 www.mdpi.com
B Ramasamy, M Kumar Gangwar… - European Journal of …, 2017 - Wiley Online Library
The catalytic potential of new N‐heterocyclic carbene ligands, derived from a chiral fused bicyclic ring scaffold with restricted rotation along the C–N bond bearing the chiral auxiliary, …

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